5-Ethynyl-2-(2-methoxyphenyl)pyridine
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Overview
Description
5-Ethynyl-2-(2-methoxyphenyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethynyl group at the 5-position and a methoxyphenyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(2-methoxyphenyl)pyridine typically involves the following steps:
Starting Material Preparation: The starting material, 5-iodo-2-aminopyridine, is prepared through iodination of 2-aminopyridine.
Coupling Reaction: The 5-iodo-2-aminopyridine undergoes a palladium-catalyzed coupling reaction with an ethynyl group source, such as trimethylsilylacetylene, in the presence of a base like potassium carbonate.
Deprotection: The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 5-ethynyl-2-aminopyridine.
Methoxyphenyl Group Introduction: The final step involves the coupling of 5-ethynyl-2-aminopyridine with 2-methoxyphenylboronic acid using a Suzuki-Miyaura cross-coupling reaction in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethynyl-2-(2-methoxyphenyl)pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(2-methoxyphenyl)pyridine depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
5-Ethynyl-2-methoxypyridine: Similar structure but lacks the methoxyphenyl group.
2-(2-Methoxyphenyl)pyridine: Similar structure but lacks the ethynyl group.
5-Ethynyl-2-phenylpyridine: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness: 5-Ethynyl-2-(2-methoxyphenyl)pyridine is unique due to the presence of both the ethynyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-ethynyl-2-(2-methoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-9-13(15-10-11)12-6-4-5-7-14(12)16-2/h1,4-10H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUGEPGOIBHTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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